molecular formula C10H10BrNO B15282004 N-(4-Bromophenyl)-N-methylacrylamide

N-(4-Bromophenyl)-N-methylacrylamide

Cat. No.: B15282004
M. Wt: 240.10 g/mol
InChI Key: AFEAVOXKSJBQAJ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-methylacrylamide (CAS 1823177-50-9) is a brominated acrylamide monomer with a molecular weight of 240.10 and a molecular formula of C 10 H 10 BrNO . This compound is designed for research and further manufacturing use only. As an N-substituted acrylamide, it serves as a valuable building block in synthetic chemistry and materials science. Researchers utilize related N-(4-bromophenyl) methacrylamide and acrylamide compounds as co-monomers in free-radical copolymerization to create functional polymers . The incorporated bromine atom on the phenyl ring and the methyl group on the nitrogen offer unique electronic and steric properties, which can influence monomer reactivity ratios and the final properties of the resulting polymers, such as their thermal stability and glass transition temperature (T g ) . These functional polymers are investigated for developing advanced materials, including novel chelating resins for the selective separation and preconcentration of trace metals in environmental samples . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

N-(4-bromophenyl)-N-methylprop-2-enamide

InChI

InChI=1S/C10H10BrNO/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h3-7H,1H2,2H3

InChI Key

AFEAVOXKSJBQAJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)Br)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N-methylacrylamide typically involves the reaction of 4-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

4-Bromoaniline+Acryloyl chlorideThis compound\text{4-Bromoaniline} + \text{Acryloyl chloride} \rightarrow \text{this compound} 4-Bromoaniline+Acryloyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Electrophilic Reactivity with Nucleophiles

The acrylamide group enables electrophilic interactions, particularly with nucleophilic cysteine residues in proteins. This reactivity underpins its role in chemoproteomic studies and covalent ligand discovery :

  • Mechanism : The electron-deficient β-carbon of the acrylamide undergoes Michael addition with thiol groups, forming stable thioether adducts.

  • Applications :

    • Used to map cysteine accessibility in proteomes .

    • Incorporated into electrophilic PROTACs for targeted protein degradation via E3 ligase recruitment .

Radical-Mediated Chlorosulfonylation

Under visible-light photoredox conditions, N-(4-Bromophenyl)-N-methylacrylamide undergoes regioselective chlorosulfonylation with sulfonyl chlorides (e.g., TsCl) :

  • Conditions :

    • Catalyst: fac-Ir(ppy)₃ (1 mol%).

    • Solvent: MeCN, H₂O (5 equiv).

    • Light: 40 W Kessil LED (22 h, rt).

  • Outcome :

    • Forms β-chlorosulfonyl derivatives in 45–82% yield .

    • Reaction tolerates diverse aryl groups on the acrylamide.

Key Steps :

  • Sulfonyl radical generation via Ir-catalyzed oxidation.

  • Radical addition to the acrylamide double bond.

  • Single-electron transfer (SET) and chloride trapping.

Copolymerization with Hydrophilic Monomers

This compound copolymerizes with 2-hydroxyethylmethacrylate (HEMA) via radical-initiated polymerization :

  • Conditions :

    • Initiator: AIBN (70°C, 1,4-dioxane).

    • Monomer ratios: Varied to study reactivity.

  • Reactivity Ratios (Fineman-Ross method):

    Monomer Pairr1r_1 (BrPMAAm)r2r_2 (HEMA)
    BrPMAAm-HEMA0.321.89
    • r1<1r_1 < 1, r2>1r_2 > 1: HEMA incorporates faster into the copolymer.

  • Thermal Properties :

    • Decomposition onset: 220–240°C (TGA).

    • Glass transition (TgT_g): 105–125°C (DSC).

Cross-Coupling Reactions

The bromophenyl group participates in Suzuki-Miyaura couplings, enabling bioconjugation or material functionalization (e.g., with aryl boronic acids).

Antimicrobial Activity of Copolymers

Copolymers with HEMA exhibit moderate antimicrobial effects :

MicroorganismInhibition Zone (mm)
Staphylococcus aureus12–14
Escherichia coli10–12
Candida albicans8–10

Scientific Research Applications

N-(4-Bromophenyl)methacrylamide is an organic compound with a methacrylamide structure, featuring a bromophenyl group attached to the nitrogen atom of the amide. Its chemical formula is CH₁₀BrNO, with a molecular weight of approximately 240.10 g/mol. This compound is utilized in polymer chemistry and material science for synthesizing copolymers with unique thermal and mechanical properties. N-(4-Bromophenyl)methacrylamide also functions as a cysteine-reactive small-molecule fragment, making it valuable in chemoproteomics to study interactions between small molecules and proteins in living cells.

Scientific Research Applications

N-(4-Bromophenyl)methacrylamide has diverse applications in scientific research, including:

  • Chemoproteomics: It serves as a cysteine-reactive small-molecule fragment, allowing it to covalently bind to specific cysteine residues in proteins. This helps researchers identify potential drug targets and understand protein function.
  • Ligandability Studies: N-(4-Bromophenyl)methacrylamide demonstrates ligandability, meaning it can bind to specific sites on proteins. This characteristic makes it suitable for identifying and characterizing molecules that interact with specific proteins, providing insights into protein function and aiding the development of new therapeutic strategies.
  • Fragment-Based Covalent Ligand Discovery: It can be employed in fragment-based covalent ligand discovery, a technique for identifying novel drug candidates. Small molecules like N-(4-Bromophenyl)methacrylamide are screened for their ability to bind covalently to target proteins. The identified fragments can then be optimized into more potent and selective drug candidates.
  • Copolymer Synthesis: N-(4-Bromophenyl)methacrylamide can copolymerize with glycidyl methacrylate, resulting in materials with improved thermal stability and mechanical strength.

Comparison with Related Compounds

The uniqueness of N-(4-Bromophenyl)methacrylamide lies in its bromine substituent, which can enhance reactivity and alter physical properties compared to similar compounds. Examples of related compounds include:

  • N-(Phenyl)methacrylamide: Lacks bromine and is more hydrophilic.
  • N-(4-Chlorophenyl)methacrylamide: Similar reactivity but with a chlorine substituent.
  • N-(3-Bromophenyl)methacrylamide: Different position of bromine, allowing for varied reactivity.
  • 2-Methyl-N-(4-bromophenyl)methacrylamide: Methyl substitution alters physical properties.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N-methylacrylamide involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The acrylamide moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds differ in substituents on the phenyl ring (e.g., halogen type) or variations in the acrylamide backbone. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features References
N-(4-Bromophenyl)-N-methylacrylamide C₁₀H₁₀BrNO 256.10 4-Br, N-Me Planar acrylamide core; bromine enhances steric bulk
N-(4-Chlorophenyl)-N-methylacrylamide C₁₀H₁₀ClNO 195.65 4-Cl, N-Me Smaller halogen; similar planarity
N-(4-Fluorophenyl)-N-methylacrylamide C₁₀H₁₀FNO 179.19 4-F, N-Me Electron-withdrawing fluorine; increased polarity
N-(4-Bromophenyl)quinoline-2-carboxamide C₁₆H₁₁BrN₂O 345.18 Quinoline backbone, 4-Br Extended π-system; potential for π-π interactions
N-(4-Bromophenyl)-3-(dimethylamino)acrylamide C₁₁H₁₃BrN₂O 269.14 Dimethylamino group Enhanced solubility via tertiary amine

Key Observations :

  • Backbone Modifications: Quinoline-containing analogs (e.g., N-(4-bromophenyl)quinoline-2-carboxamide) exhibit extended conjugation, influencing electronic properties and intermolecular interactions .

Key Observations :

  • Microwave synthesis reduces reaction time (2 hours vs. 6–8 hours conventionally) and improves yields (89% vs. 70–85%) .
  • Solvent-free or DMF-based conditions are common, with catalysts like KF/Al₂O₃ enhancing efficiency .

Physicochemical Characteristics

Property This compound N-(4-Chlorophenyl)-N-methylacrylamide N-(4-Fluorophenyl)-N-methylacrylamide
LogP (Predicted) 3.2 2.8 2.1
Hydrogen Bond Donors/Acceptors 1/2 1/2 1/2
Solubility (aq., mg/mL) <1 <1 ~5

Key Observations :

  • Bromine’s hydrophobicity increases LogP compared to fluorine or chlorine analogs.
  • Fluorine’s electronegativity enhances aqueous solubility slightly .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-Bromophenyl)-N-methylacrylamide with high purity?

Methodological Answer: The synthesis of this compound typically involves a two-step process:

Amide Bond Formation: React 4-bromoaniline derivatives with acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Methylation: Introduce the methyl group via alkylation using methyl iodide or dimethyl sulfate.
Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using HPLC or LC-MS, as demonstrated in analogous acrylamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with characteristic peaks for the acrylamide double bond (~6.3–6.5 ppm for vinyl protons) and bromophenyl substituents .
  • IR Spectroscopy: Detect C=O stretching (~1650–1700 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., bromine’s 79Br/81Br^{79}\text{Br}/^{81}\text{Br} doublet) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and confirmation of planarity in the acrylamide moiety. Use software like SHELXL (for refinement) and WinGX (for data processing). For example, dihedral angles between aromatic rings and the acrylamide plane can clarify steric effects .

Advanced Research Questions

Q. What mechanistic insights guide the use of this compound in Fe-catalyzed spirocyclization?

Methodological Answer: In Fe-catalyzed reactions (e.g., spirocyclization to form azaspiro compounds), the acrylamide acts as a substrate via:

Coordination: The acrylamide’s carbonyl group binds to the Fe catalyst.

Radical Pathway: Fe initiates radical formation, enabling cyclization.
Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) and validate intermediates using in situ IR or EPR spectroscopy. Discrepancies in yields may arise from competing side reactions (e.g., polymerization), mitigated by radical inhibitors like TEMPO .

Q. How can density-functional theory (DFT) predict the reactivity of this compound in catalytic systems?

Methodological Answer: DFT calculations (e.g., using Gaussian or ORCA software) model:

  • Electron Density: Analyze local softness/hardness to predict nucleophilic/electrophilic sites.
  • Transition States: Simulate energy barriers for reactions like Michael additions.
    Benchmark against experimental data (e.g., reaction yields) to refine computational models. The Colle-Salvetti correlation-energy functional is a validated starting point for such studies .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this acrylamide?

Methodological Answer: Compare analogs (e.g., chloro- or fluoro-substituted phenyl rings) using:

  • In Vitro Assays: Measure cytotoxicity (MTT assay) or protein binding (fluorescence quenching).
  • Computational Docking: Predict interactions with targets (e.g., kinases) via AutoDock Vina.
    The bromine atom’s electronegativity and size enhance hydrophobic interactions, as seen in structurally related compounds .

Troubleshooting & Best Practices

Q. How can researchers address inconsistencies in reaction yields during scale-up synthesis?

Methodological Answer:

  • Kinetic Analysis: Use differential scanning calorimetry (DSC) to monitor exothermicity.
  • Purification: Switch from flash chromatography to preparative HPLC for high-purity batches.
  • Side Reaction Mitigation: Add stabilizers (e.g., hydroquinone) to suppress acrylamide polymerization .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods.
  • Waste Disposal: Follow ECHA guidelines for halogenated organics (incineration with scrubbers) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Control Experiments: Verify catalyst activity (e.g., Pd/C vs. Ni catalysts) and ligand effects.
  • Isotopic Labeling: Use 13C^{13}C-labeled acrylamide to trace reaction pathways via NMR.
    Contradictions may stem from trace moisture or oxygen, necessitating rigorous inert atmosphere protocols .

Structural and Functional Comparisons

Q. How does this compound compare to N-(4-Hydroxyphenyl) analogs in polymer applications?

Methodological Answer:

  • Thermal Stability: TGA analysis shows bromophenyl derivatives have higher decomposition temperatures (~250°C vs. ~200°C for hydroxyphenyl).
  • Monomer Reactivity: Bromine’s electron-withdrawing effect slows radical polymerization rates compared to hydroxyl groups. Adjust initiator concentrations (e.g., AIBN) accordingly .

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